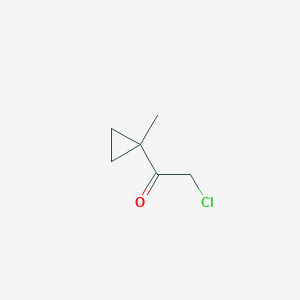

2-Chloro-1-(1-methylcyclopropyl)ethan-1-one

Description

The exact mass of the compound 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(1-methylcyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c1-6(2-3-6)5(8)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVPNJLAXOFBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499101-75-5 | |

| Record name | 2-chloro-1-(1-methylcyclopropyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-1-(1-methylcyclopropyl)ethan-1-one chemical properties

An In-Depth Technical Guide to 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one: Properties, Synthesis, and Reactivity

Introduction

2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is a bifunctional organic compound featuring a strained cyclopropyl ring, a ketone, and a reactive α-chloro group. This unique combination of functional groups makes it a valuable and highly reactive intermediate in synthetic chemistry. The presence of the electrophilic α-carbon adjacent to the carbonyl group allows for a variety of nucleophilic substitution reactions, while the methylcyclopropyl moiety offers structural rigidity and lipophilicity.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one. Its structural analogs, such as 2-chloro-1-(1-chlorocyclopropyl)ethanone, are critical intermediates in the synthesis of high-value agrochemicals like the broad-spectrum fungicide prothioconazole.[1][2][3][4] Understanding the chemistry of the title compound is therefore essential for researchers engaged in the development of novel pharmaceuticals, agrochemicals, and other complex organic molecules.[5][6]

Physicochemical Properties & Identification

The core identity and predicted physical properties of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one are summarized below. These properties are foundational for its handling, purification, and use in synthetic protocols.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-chloro-1-(1-methylcyclopropyl)ethan-1-one | |

| Molecular Formula | C₆H₉ClO | [7] |

| Molecular Weight | 132.59 g/mol | [5] |

| Monoisotopic Mass | 132.0342 Da | [7] |

| SMILES | CC1(CC1)C(=O)CCl | [7] |

| InChIKey | BEVPNJLAXOFBFI-UHFFFAOYSA-N |[7] |

Table 2: Predicted & Estimated Physical Properties

| Property | Value | Notes |

|---|---|---|

| Boiling Point | ~140-150 °C | Estimated based on the precursor, 1-(1-methylcyclopropyl)ethanone (125-128 °C), with an increase anticipated due to chlorination and higher molecular weight.[8][9] |

| Density | ~1.0 - 1.1 g/mL | Estimated; likely higher than the precursor's density (0.895 g/mL) due to the heavier chlorine atom.[9] |

| Appearance | Colorless to light yellow liquid | Based on typical appearance of similar α-chloro ketones.[6] |

| Solubility | Soluble in common organic solvents (DCM, THF, Toluene); low solubility in water. | Inferred from its nonpolar cyclopropyl moiety and polar carbonyl/chloro groups.[6] |

Synthesis & Mechanistic Considerations

The most direct and industrially relevant method for preparing 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is through the selective α-chlorination of its ketone precursor, 1-(1-methylcyclopropyl)ethanone.

Proposed Synthetic Pathway

The synthesis involves the reaction of 1-(1-methylcyclopropyl)ethanone with a suitable chlorinating agent, often catalyzed by a Lewis acid or under specific reaction conditions to promote regioselectivity. The choice of catalyst is critical for minimizing byproduct formation, such as dichlorinated species or products from ring-opening of the cyclopropane.[5]

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from methodologies used for structurally similar compounds, such as the synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone.[3] Causality: The use of a metallic aluminum-containing catalyst enhances the rate and selectivity of the chlorination reaction.[3][5] Low reaction temperatures (-5 to 15 °C) are crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube, dissolve 1-(1-methylcyclopropyl)ethanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane.[3]

-

Catalyst Addition: Add a catalytic amount (0.5–5 mol%) of a compound containing metallic aluminum (e.g., MeAlCl₂).[3]

-

Chlorination: Cool the mixture to between -5 and 15 °C. Introduce chlorine gas at a controlled rate while maintaining the temperature.[3] Monitor the reaction progress using GC or TLC.

-

Work-up: Once the starting material is consumed, stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine.

-

Purification: The solvent is removed by distillation under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one.[3]

Chemical Reactivity & Synthetic Utility

The synthetic value of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one stems from its defined reactive sites, which can be addressed with high selectivity.

Caption: Key reactivity pathways of the title compound.

-

Nucleophilic Substitution at the α-Carbon: This is the most significant reaction pathway. The chlorine atom is an excellent leaving group, activated by the adjacent electron-withdrawing carbonyl group. This makes the α-carbon a potent electrophile for reactions with a wide range of nucleophiles (amines, thiols, azides, etc.) to form diverse derivatives.[5] This reaction is fundamental to its use as a building block, for instance, in the synthesis of triazole-containing fungicides where a nitrogen nucleophile displaces the chloride.[4]

-

Carbonyl Group Transformations: The ketone functionality can undergo standard transformations. For example, reduction with mild reducing agents like sodium borohydride will selectively reduce the carbonyl to a secondary alcohol, yielding the corresponding chlorohydrin.[5] This adds another layer of synthetic versatility.

-

Reactivity of the Cyclopropyl Ring: The cyclopropane ring is strained and can undergo ring-opening under certain harsh conditions, such as strong acids or specific catalytic hydrogenations. However, under the conditions typically used for nucleophilic substitution or carbonyl reduction, the ring remains intact, making it a stable structural scaffold.

Spectroscopic Characterization (Predicted)

While specific experimental data is not widely available, the structure of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one allows for reliable prediction of its key spectroscopic features.

-

¹H NMR:

-

-CH₂Cl: A sharp singlet expected around δ 4.0-4.5 ppm.

-

-CH₃: A singlet expected around δ 1.2-1.5 ppm.

-

Cyclopropyl -CH₂-: Two sets of multiplets (diastereotopic protons) in the characteristic upfield region of δ 0.5-1.2 ppm.

-

-

¹³C NMR:

-

C=O: A peak in the downfield region, δ 195-205 ppm.

-

C-Cl: A peak around δ 45-55 ppm.

-

Quaternary Cyclopropyl C: A peak around δ 20-30 ppm.

-

Cyclopropyl CH₂: A peak in the upfield region, δ 10-20 ppm.

-

CH₃: A peak around δ 20-25 ppm.

-

-

Mass Spectrometry:

-

The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).

-

Key fragmentation pathways would likely include the loss of a chlorine radical (·Cl) and the cleavage of the C-C bond between the carbonyl and the chloromethyl group, yielding a C₅H₉CO⁺ fragment.

-

Safety, Handling, and Storage

No specific safety data sheet (MSDS) exists for 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one. The following information is based on data for closely related α-chloro ketones and should be treated as a minimum standard for safe handling.[10][11]

Table 3: Hazard Profile Based on Analog Compounds

| Hazard Class | Statement | GHS Pictogram | Source (Analog) |

|---|---|---|---|

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | [12][13] |

| Acute Toxicity (Inhalation) | H330: Fatal if inhaled | Danger | [10] |

| Acute Toxicity (Oral) | H301: Toxic if swallowed | Danger |[10] |

Handling and Personal Protective Equipment (PPE)

-

All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[14]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[10][15]

-

Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[14]

-

Keep away from sources of ignition. Ground all equipment to prevent static discharge.[11]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[11][15]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]

Conclusion

2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is a highly functionalized ketone with significant potential as a versatile intermediate in organic synthesis. Its key chemical feature is the electrophilic α-chloro group, which allows for facile introduction of various nucleophiles. The stability of the methylcyclopropyl ring under common reaction conditions makes it a valuable scaffold for building molecular complexity. While its direct applications are still emerging, the established importance of its analogs in the agrochemical industry underscores its potential utility. Proper handling in a controlled laboratory setting is imperative due to its presumed corrosive and toxic properties.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-1-cyclopropylethan-1-one. Retrieved January 19, 2026, from [Link]

-

PubChemLite. (n.d.). 2-chloro-1-(1-methylcyclopropyl)ethan-1-one. Retrieved January 19, 2026, from [Link]

-

ChemSynthesis. (n.d.). 1-(1-methylcyclopropyl)ethanone. Retrieved January 19, 2026, from [Link]

- Google Patents. (2022). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

- Google Patents. (2015). CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.

-

BIOFOUNT. (n.d.). 2-chloro-1-(1-methylcyclopropyl)ethan-1-one. Retrieved January 19, 2026, from [Link]

Sources

- 1. 2-chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

- 4. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]

- 5. Buy 2-Chloro-1-(2-methylcyclopropyl)ethanone | 130158-23-5 [smolecule.com]

- 6. CAS 1567-75-5: 1-(1-Methylcyclopropyl)ethanone [cymitquimica.com]

- 7. PubChemLite - 2-chloro-1-(1-methylcyclopropyl)ethan-1-one (C6H9ClO) [pubchemlite.lcsb.uni.lu]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 1-(1-Methylcyclopropyl)ethanone , 98% , 1567-75-5 - CookeChem [cookechem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Part 1: Physicochemical Properties and Structural Identification

An In-Depth Technical Guide to α-Chlorinated Cyclopropyl Ketones as Versatile Chemical Intermediates

Introduction: Navigating a Class of Potent Synthetic Building Blocks

This guide addresses the inquiry into 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one. Initial comprehensive searches indicate that this specific compound is not extensively documented in scientific literature and does not have a readily assigned CAS number.[1] However, this query opens the door to a fascinating and industrially significant class of related molecules: α-chlorinated cyclopropyl ketones. These compounds are powerful intermediates in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical sectors.

To provide a technically robust and practical resource, this whitepaper will focus on the most well-documented and commercially relevant analogue, 2-chloro-1-(1-chlorocyclopropyl)ethanone (CAS: 120983-72-4) . By examining its synthesis, reactivity, and applications, we can establish a foundational understanding applicable to the broader class of similar structures. The unique chemical properties imparted by the strained cyclopropane ring combined with a reactive α-chloro ketone moiety make these molecules exceptionally useful building blocks.[2][3] This guide will delve into the causality behind their synthesis, their application as key intermediates, and the critical safety protocols required for their handling, providing researchers and drug development professionals with a comprehensive and actionable overview.

The identity and properties of these chemical intermediates are foundational to their use. The strained three-membered cyclopropane ring and the electrophilic carbon of the α-chloro ketone group dictate the unique reactivity profile of these molecules.[2][4] A comparison of the primary subject of this guide with related structures illustrates the subtle yet important differences within this chemical family.

Table 1: Comparative Physicochemical Data of Related α-Chlorinated Cyclopropyl Ketones

| Property | 2-chloro-1-(1-chlorocyclopropyl)ethanone | 2-Chloro-1-(2-methylcyclopropyl)ethanone | 2-chloro-1-cyclopropylethan-1-one |

| CAS Number | 120983-72-4[2][5] | 130158-23-5[4] | 7379-14-8[6][7][8] |

| Molecular Formula | C₅H₆Cl₂O[5] | C₆H₉ClO[4] | C₅H₇ClO[6] |

| Molecular Weight | 153.01 g/mol [5] | 132.59 g/mol [4] | 118.56 g/mol [6] |

| Boiling Point | 202.0±20.0 °C (Predicted)[5] | Not available | 128-131 °C[8] |

| Density | 1.35±0.1 g/cm³ (Predicted)[5] | Not available | 1.236±0.06 g/cm³ (Predicted)[8] |

| IUPAC Name | 2-chloro-1-(1-chlorocyclopropyl)ethanone | 2-chloro-1-(2-methylcyclopropyl)ethanone[4] | 2-chloro-1-cyclopropylethanone[6] |

Part 2: Synthesis and Mechanistic Insights

The industrial synthesis of these compounds has been optimized to achieve high yields and purity, which are critical for their use as intermediates in regulated products like fungicides.[2] The synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone serves as an excellent case study.

Causality in Synthesis Design

The chosen synthetic pathway involves the direct chlorination of cyclopropyl methyl ketone. This precursor is selected for its commercial availability and the reactivity of its α-methyl and cyclopropyl protons.[9][10]

-

Catalyst Selection: The reaction employs a compound containing metallic aluminum, such as Methylaluminium dichloride (MeAlCl₂) or Dimethylaluminium chloride (Me₂AlCl), as a catalyst.[9][10] This choice is critical for enhancing selectivity. Lewis acidic aluminum catalysts can coordinate to the carbonyl oxygen, increasing the acidity of the α-protons and facilitating controlled chlorination while minimizing the formation of undesired di- and tri-chlorinated byproducts.[10] This leads to a higher conversion rate and improved reaction yield.[10]

-

Reaction Conditions: The reaction is typically conducted at low temperatures (e.g., 0-15°C).[10][11] This is a crucial parameter for controlling the exothermicity of the chlorination reaction and preventing runaway reactions. Lower temperatures also improve the selectivity of the chlorination process. Solvents like dichloromethane or dichloroethane are used as they are inert under the reaction conditions and effectively dissolve the starting materials.[10]

-

Purification: Following the reaction, the crude product is subjected to reduced pressure distillation.[9] This method is ideal for separating the desired product from the solvent and lower-boiling impurities, as well as from higher-boiling byproducts like 2,2-dichloro-1-(1-chlorocyclopropyl) ethanone, yielding a final product with high purity (typically >96%).[10]

Experimental Workflow: Synthesis of 2-chloro-1-(1-chlorocyclopropyl) ethanone

The following diagram outlines the key stages in the manufacturing process, from raw materials to the purified final product.

Caption: Workflow for the catalyzed synthesis and purification of 2-chloro-1-(1-chlorocyclopropyl)ethanone.

Detailed Synthesis Protocol

Adapted from patent literature.[10]

-

Preparation: Charge a 1000 mL four-neck flask, equipped with a mechanical stirrer, thermometer, gas inlet tube, and condenser, with cyclopropyl methyl ketone (200g, 2.378 mol) and dichloromethane (200g).

-

Cooling: Cool the reaction mixture to 15°C using an external cooling bath.

-

Catalyst Addition: Under stirring, add the aluminum-containing catalyst, for example, a mixture of MeAlCl₂ (8.95g, 95 mmol) and Me₂AlCl (3.67g, 39.6 mmol).

-

Chlorination: Introduce chlorine gas at a controlled rate of approximately 75 g/h. The tail gas should be passed through a scrubbing system. Monitor the reaction progress using gas chromatography (GC).

-

Reaction Completion: Continue the reaction for approximately 3.5 hours, or until GC analysis shows the desired product composition (e.g., >95% target compound).

-

Solvent Removal: Once the reaction is complete, slowly warm the mixture to 30°C under reduced pressure to remove the dichloromethane solvent.

-

Purification: Transfer the crude residue to a distillation apparatus equipped with a 50 cm rectification column. Perform vacuum distillation at -0.1 MPa. Slowly increase the temperature to 130°C and collect the fraction boiling at 100-102°C. This fraction contains the purified 2-chloro-1-(1-chlorocyclopropyl) ethanone.

Part 3: Applications in Drug Discovery and Agrochemicals

The primary value of α-chlorinated cyclopropyl ketones lies in their role as versatile electrophilic building blocks.

-

Agrochemical Synthesis: The most prominent application of 2-chloro-1-(1-chlorocyclopropyl)ethanone is as a crucial intermediate in the synthesis of prothioconazole .[2][5][10] Prothioconazole is a highly effective, broad-spectrum triazolethione fungicide developed by Bayer. The intermediate provides the core chloro-cyclopropyl ketone structure necessary for building the final complex molecule.

-

Medicinal Chemistry: While the direct application of the title compound is not widely documented, the cyclopropyl moiety is a highly valued structural motif in modern drug discovery.[3] The introduction of a cyclopropane ring into a drug candidate can significantly alter its properties by:

-

Improving Metabolic Stability: The strained ring is often more resistant to metabolic degradation compared to linear alkyl chains.[3]

-

Enhancing Potency: The rigid structure can lock the molecule into a specific, bioactive conformation, improving its binding affinity to a target enzyme or receptor.[3]

-

Modulating Physicochemical Properties: It can be used to fine-tune solubility and lipophilicity (LogP), which are critical for optimizing a drug's pharmacokinetic profile.[3] The reactive α-chloro ketone handle allows for a variety of subsequent chemical transformations, making these compounds attractive starting points for building libraries of novel molecules for screening in drug discovery programs.[12]

-

Part 4: Critical Safety and Handling Protocols

Given their reactivity, α-chlorinated cyclopropyl ketones are hazardous materials that require strict handling protocols. The information below is synthesized from multiple safety data sheets (SDS).

Hazard Identification:

-

Acute Toxicity: Toxic if swallowed and fatal if inhaled.[13]

-

Corrosivity: Causes severe skin burns and serious eye damage.[6][8][13] The material is corrosive and can cause blindness upon contact with eyes.[14]

-

Sensitization: May cause an allergic skin reaction.[13]

-

Long-Term Effects: Suspected of causing genetic defects and damaging fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure.[13]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[13]

Table 2: Recommended Handling and Emergency Procedures

| Aspect | Protocol |

| Handling | Use only in a well-ventilated area or under a chemical fume hood.[13][14] Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[13][14] Wash hands and any exposed skin thoroughly after handling.[14] Do not eat, drink, or smoke when using this product.[13] |

| Storage | Store locked up in a tightly closed container.[14] Keep in a dry, cool, and well-ventilated place.[15] Store under an inert gas (nitrogen or argon) at 2-8°C.[5] |

| First Aid: Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Call a physician immediately.[13][14] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[14] |

| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor immediately.[14] |

| First Aid: Ingestion | Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[13][16] |

| Spill & Disposal | Evacuate personnel to safe areas. Prevent further leakage if safe to do so. Do not let the chemical enter drains.[13] Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant.[14] |

Conclusion

While 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one itself remains an obscure compound, the exploration of its close analogues, particularly 2-chloro-1-(1-chlorocyclopropyl)ethanone, provides significant insight into a valuable class of chemical intermediates. Their synthesis is a well-refined process that leverages catalysis to ensure high yield and selectivity. The combination of the strained cyclopropyl ring and the reactive α-chloro ketone functionality makes them potent electrophilic building blocks, most notably demonstrated by their indispensable role in the production of the fungicide prothioconazole. For researchers in drug discovery and process development, understanding the synthesis, reactivity, and stringent safety requirements associated with these compounds is paramount to leveraging their synthetic potential safely and effectively.

References

- 2-chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4. ChemicalBook.

- Buy 2-Chloro-1-(2-methylcyclopropyl)ethanone | 130158-23-5. Smolecule.

- The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. NINGBO INNO PHARMCHEM CO.,LTD.

- SAFETY DATA SHEET - 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone. Fisher Scientific.

- Chemical Safety Data Sheet MSDS / SDS - 2-chloro-1-(1-chlorocyclopropyl)ethanone. ChemicalBook.

- 2-chloro-1-(1-chlorocyclopropyl)ethanone synthesis. ChemicalBook.

- cas 7379-14-8|| where to buy 2-CHLORO-1-CYCLOPROPYL-ETHANONE. Chemenu.

- 2-Chloro-1-cyclopropylethan-1-one | C5H7ClO | CID 12466591. PubChem.

- 2-chloro-1-(1-methylcyclopropyl)ethan-1-one. PubChemLite.

- SAFETY DATA SHEET - 2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone. Fisher Scientific.

- SAFETY DATA SHEET - Cyclopropyl methyl ketone. Fisher Scientific.

- Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.

- CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

- Ethanone, 2-chloro-1-cyclopropyl- (9CI) | CAS#:7379-14-8. Chemsrc.

- 7379-14-8, Ethanone,2-chloro-1-cyclopropyl-(9CI) Formula. Echemi.

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R

Sources

- 1. PubChemLite - 2-chloro-1-(1-methylcyclopropyl)ethan-1-one (C6H9ClO) [pubchemlite.lcsb.uni.lu]

- 2. nbinno.com [nbinno.com]

- 3. cas 7379-14-8|| where to buy 2-CHLORO-1-CYCLOPROPYL-ETHANONE [english.chemenu.com]

- 4. Buy 2-Chloro-1-(2-methylcyclopropyl)ethanone | 130158-23-5 [smolecule.com]

- 5. 2-chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 [chemicalbook.com]

- 6. 2-Chloro-1-cyclopropylethan-1-one | C5H7ClO | CID 12466591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethanone, 2-chloro-1-cyclopropyl- (9CI) | CAS#:7379-14-8 | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

- 11. 2-chloro-1-(1-chlorocyclopropyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

2-Chloro-1-(1-methylcyclopropyl)ethan-1-one molecular structure

An In-depth Technical Guide to the Synthesis, Structure, and Reactivity of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one

Abstract

2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is a bifunctional organic molecule possessing significant potential as a versatile intermediate in synthetic chemistry, particularly in the fields of agrochemicals and pharmaceuticals. Its molecular architecture is distinguished by the combination of a strained three-membered carbocycle and a reactive α-chloroketone moiety. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will explore a robust, logical synthesis pathway, predict its spectroscopic profile for analytical validation, and delve into its characteristic reactivity, which is governed by the interplay between its two key functional groups. The protocols and analyses presented herein are grounded in established chemical principles and data from closely related analogs, offering a self-validating framework for practical application.

Introduction: A Molecule of Dual Functionality

The synthetic utility of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one arises from the unique electronic and steric properties imparted by its constituent functional groups: the α-chloroketone and the 1-methylcyclopropyl ketone.

-

The α-Chloroketone Moiety: This functional group is characterized by two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom.[1] The electron-withdrawing nature of the carbonyl group enhances the polarity of the C-Cl bond, making the α-carbon highly susceptible to nucleophilic attack (SN2 reactions).[2] Furthermore, the acidity of the α-proton on the chloromethyl group is increased, facilitating base-mediated reactions such as the Favorskii rearrangement.[3]

-

The 1-Methylcyclopropyl Ketone Moiety: Cyclopropyl ketones are a well-studied class of compounds whose reactivity is dominated by the high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol).[4] This inherent strain provides a potent thermodynamic driving force for reactions that lead to ring cleavage, offering pathways to 1,3-difunctionalized products that are otherwise challenging to access.[4][5] The presence of the methyl group at the quaternary C1 position sterically shields the adjacent carbonyl and can influence the regioselectivity of ring-opening reactions.

The co-existence of these two functionalities in a single molecule creates a powerful synthetic building block. The choice of reagents and reaction conditions can be finely tuned to selectively engage either the α-carbon, the carbonyl carbon, or the cyclopropane ring, enabling divergent synthesis strategies from a common intermediate.

Proposed Synthesis Pathway and Methodologies

While a direct, single-pot synthesis for 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is not prominently documented, a logical and robust multi-step pathway can be designed from readily available starting materials. The most field-proven approach involves the late-stage α-chlorination of a ketone precursor, a method widely used for analogous structures.[6][7]

Rationale for Route Selection

The selected pathway begins with the synthesis of 1-methylcyclopropanecarboxylic acid, which is then used to construct the ketone precursor, 1-(1-methylcyclopropyl)ethan-1-one. This ketone is subsequently chlorinated. This route is chosen for its reliability and modularity. Alternative routes, such as the Friedel-Crafts acylation of methylcyclopropane with chloroacetyl chloride, are generally not viable due to the propensity of the cyclopropane ring to open under the harsh Lewis acidic conditions required.[8] The chosen method provides superior control and predictability.

Synthesis Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Spectral Characteristics of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one: A Predictive Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the spectral data for 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one, a molecule of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to forecast its spectral characteristics. This predictive approach is an essential tool in modern chemical research, aiding in the identification of novel compounds and the design of synthetic pathways.

Molecular Structure and Rationale for Analysis

2-Chloro-1-(1-methylcyclopropyl)ethan-1-one possesses a unique combination of functional groups that are expected to give rise to a distinct spectral fingerprint. The presence of a methylcyclopropyl ring, a carbonyl group, and an α-chloro substituent creates a specific electronic environment that will influence its spectroscopic behavior. Understanding these spectral features is crucial for its unambiguous identification and characterization in a laboratory setting.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one are based on the analysis of similar cyclopropyl ketones and α-chloro ketones.[1][2][3]

Predicted ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the methyl, cyclopropyl, and chloromethyl protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| CH₃ | ~1.3 | Singlet | 3H | The methyl protons on the cyclopropyl ring are deshielded by the adjacent carbonyl group. |

| Cyclopropyl CH₂ | ~0.8 - 1.5 | Multiplets | 4H | The diastereotopic protons of the cyclopropyl ring will exhibit complex splitting patterns due to geminal and vicinal coupling. |

| CH₂Cl | ~4.2 | Singlet | 2H | The methylene protons are significantly deshielded by the adjacent electron-withdrawing chlorine atom and carbonyl group. |

Predicted ¹³C NMR Spectrum (in CDCl₃)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O | ~205 | The carbonyl carbon of a ketone typically resonates in this downfield region.[2] |

| C H₂Cl | ~45 | The carbon is deshielded by the attached chlorine atom. |

| Quaternary C | ~25 | The quaternary carbon of the cyclopropyl ring. |

| Cyclopropyl C H₂ | ~15 | The methylene carbons of the cyclopropyl ring are in a relatively upfield region. |

| C H₃ | ~20 | The methyl carbon attached to the cyclopropyl ring. |

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic absorption band for 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one will be the carbonyl (C=O) stretch.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Rationale |

| C=O (Ketone) | ~1710 - 1725 | Strong | The presence of an α-chloro substituent typically raises the C=O stretching frequency compared to a simple alkyl ketone.[4] |

| C-H (Alkyl) | ~2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the methyl and cyclopropyl groups. |

| C-Cl | ~650 - 850 | Medium-Weak | The carbon-chlorine stretching vibration. |

Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. The fragmentation of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is expected to be influenced by the presence of the cyclopropyl ring and the chloroacetyl group.[5][6]

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 132 and 134 with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

Major Fragmentation Pathways:

-

α-Cleavage: Cleavage of the bond between the carbonyl group and the cyclopropyl ring is a likely fragmentation pathway, leading to the formation of a stable acylium ion.

-

Loss of Cl: Fragmentation involving the loss of a chlorine radical is also anticipated.

-

Rearrangements: The strained cyclopropyl ring may undergo rearrangement upon ionization.

Predicted Fragmentation Table:

| m/z | Proposed Fragment | Rationale |

| 132/134 | [M]⁺ | Molecular ion peak. |

| 97 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 83 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |

| 69 | [C₄H₅O]⁺ | Acylium ion from cleavage of the cyclopropyl ring. |

| 43 | [C₃H₇]⁺ | Isopropyl cation from rearrangement and fragmentation. |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed.

Synthesis of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one

A plausible synthetic route involves the α-chlorination of 1-(1-methylcyclopropyl)ethan-1-one.[5][7]

Caption: Proposed synthesis of the target compound.

Protocol:

-

Dissolve 1-(1-methylcyclopropyl)ethan-1-one in a suitable inert solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add a chlorinating agent, such as sulfuryl chloride or N-chlorosuccinimide, dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the tube into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

Caption: Workflow for ATR-IR data acquisition.

Protocol:

-

Ensure the attenuated total reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent after analysis.

Mass Spectrometry

Caption: Workflow for mass spectrometry data acquisition.

Protocol:

-

Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.

-

Ionize the sample using electron ionization (EI) at 70 eV.

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detect the ions and generate the mass spectrum.

Conclusion

This technical guide provides a robust, predictive framework for the spectral characterization of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one. By synthesizing information from analogous compounds and fundamental spectroscopic principles, researchers can be well-equipped to identify this molecule and interpret its spectral data. The provided protocols offer standardized methods for obtaining high-quality experimental data for verification.

References

- Benchchem. Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Cyclopropyl Ethenone.

- Benchchem. Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.

- PubChem. 2-Chloro-1-cyclopropylethan-1-one.

- Letters in Applied NanoBioScience. DFT Calculation for Newly Synthesized 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone.

- Google Patents. Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.

- PubChem. 1-(2-Methylcyclopropyl)ethan-1-one.

- Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones.

- Chemistry LibreTexts.

- IR Spectroscopy Tutorial: Ketones.

- PubChemLite. 2-chloro-1-(1-methylcyclopropyl)ethan-1-one.

- Smolecule. 2-Chloro-1-(2-methylcyclopropyl)ethanone.

- Spectrabase. 2-Chloro-1-(4-methoxyphenyl)ethanone.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. 1-(2-Methylcyclopropyl)ethan-1-one | C6H10O | CID 136726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 [chemicalbook.com]

- 6. PubChemLite - 2-chloro-1-(1-methylcyclopropyl)ethan-1-one (C6H9ClO) [pubchemlite.lcsb.uni.lu]

- 7. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one, a versatile bifunctional organic compound with significant potential in synthetic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to offer valuable insights for researchers. The guide covers the compound's predicted physical and spectroscopic properties, a detailed, mechanistically grounded protocol for its synthesis via acid-catalyzed α-chlorination, and a discussion of its reactivity and potential applications, particularly in the synthesis of heterocyclic compounds and as an intermediate for agrochemicals and pharmaceuticals.

Introduction

2-Chloro-1-(1-methylcyclopropyl)ethan-1-one belongs to the class of α-haloketones, which are characterized by a halogen atom positioned on the carbon atom alpha to a carbonyl group.[1] This structural motif imparts a high degree of electrophilic reactivity, making α-haloketones exceptionally useful building blocks in organic synthesis.[1][2] The presence of a strained cyclopropyl ring adjacent to the carbonyl group in 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is expected to further influence its chemical properties and reactivity.[3] While specific literature on this compound is scarce, its structural similarity to key intermediates in the synthesis of commercial products, such as the fungicide prothioconazole, underscores its potential importance.[3][4][5][6] This guide aims to bridge the information gap by providing a detailed theoretical and practical framework for researchers working with or considering the use of this compound.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₆H₉ClO | [7] |

| Molecular Weight | 132.59 g/mol | [7] |

| Monoisotopic Mass | 132.0342 Da | [7] |

| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | Estimated to be in the range of 160-180 °C at atmospheric pressure | Inferred from related compounds |

| Density | Estimated to be around 1.1 g/mL | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate) and sparingly soluble in water. | General knowledge of similar compounds |

| XlogP | 1.4 | [7] |

Note: The boiling point and density are estimations based on the properties of the precursor, 1-(1-methylcyclopropyl)ethanone (Boiling Point: 125-128 °C, Density: 0.895 g/mL), and the increase in molecular weight and polarity due to chlorination.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one has been published. The following are predicted spectroscopic characteristics based on its structure:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum is expected to show a singlet for the methyl protons on the cyclopropyl ring.

-

The diastereotopic methylene protons of the cyclopropyl ring will likely appear as a complex multiplet.

-

A singlet is predicted for the chloromethyl protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A resonance for the carbonyl carbon is expected in the downfield region (typically >190 ppm).

-

Signals for the quaternary carbon and the two methylene carbons of the cyclopropyl ring are anticipated.

-

A peak for the methyl carbon will be present.

-

A resonance for the chloromethyl carbon is also expected.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1700-1720 cm⁻¹.

-

C-H stretching vibrations for the alkyl groups will be observed around 2850-3000 cm⁻¹.

-

A C-Cl stretching vibration is expected in the fingerprint region.

-

-

MS (Mass Spectrometry):

-

The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

-

Common fragmentation patterns for ketones, such as α-cleavage, are expected.

-

Synthesis of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one

The most plausible and widely used method for the synthesis of α-chloroketones is the acid-catalyzed α-halogenation of the corresponding ketone.[8][9] In this case, 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one can be synthesized from 1-(1-methylcyclopropyl)ethanone.

Reaction Scheme

Caption: Acid-catalyzed α-chlorination of 1-(1-methylcyclopropyl)ethanone.

Mechanistic Rationale

The acid-catalyzed α-chlorination of a ketone proceeds through an enol intermediate.[8][10][11] The key steps are:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the α-protons more acidic.[11][12]

-

Enol Formation: A base (typically the solvent or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of a nucleophilic enol intermediate. This is the rate-determining step of the reaction.[8]

-

Nucleophilic Attack on Chlorine: The electron-rich double bond of the enol attacks a molecule of chlorine (Cl₂), which acts as the electrophile.[10]

-

Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the α-chloroketone product.[10]

The use of acidic conditions is crucial to prevent multiple halogenations, which can occur under basic conditions due to the increased acidity of the remaining α-protons in the halogenated product.[12]

Experimental Protocol

Materials:

-

1-(1-methylcyclopropyl)ethanone

-

Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) as a chlorinating agent

-

Anhydrous solvent (e.g., dichloromethane, methanol, or acetic acid)[5][9]

-

Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a gas inlet (if using chlorine gas), and a reflux condenser connected to a scrubbing system (to neutralize excess chlorine), dissolve 1-(1-methylcyclopropyl)ethanone in the chosen anhydrous solvent under an inert atmosphere.

-

Add a catalytic amount of the acid catalyst to the solution.

-

Cool the reaction mixture in an ice bath (0-5 °C).

-

Slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise while maintaining the temperature. The reaction is exothermic and should be controlled carefully.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the starting material is consumed, stop the addition of the chlorinating agent and purge the reaction mixture with an inert gas to remove any dissolved chlorine.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one.

Self-Validation: The purity of the final product should be assessed by GC-MS to confirm the molecular weight and fragmentation pattern, and by ¹H and ¹³C NMR to verify the structure.

Reactivity and Synthetic Applications

α-Haloketones are versatile intermediates in organic synthesis due to the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[1][2] The electron-withdrawing effect of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic substitution reactions.[1]

Nucleophilic Substitution Reactions

2-Chloro-1-(1-methylcyclopropyl)ethan-1-one can react with a wide range of nucleophiles at the α-carbon, displacing the chloride ion.[13] These reactions are typically Sₙ2 in nature.[13]

Caption: General scheme for nucleophilic substitution of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one.

Synthesis of Heterocyclic Compounds

A significant application of α-haloketones is in the synthesis of various heterocyclic compounds.[7][14]

-

Thiazole Synthesis (Hantzsch Thiazole Synthesis): Reaction with thioamides or thioureas can yield substituted thiazoles, which are important structural motifs in many bioactive molecules.[7][14]

-

Pyrrole Synthesis (Hantzsch Pyrrole Synthesis): Condensation with β-dicarbonyl compounds and ammonia or primary amines can lead to the formation of substituted pyrroles.[14]

-

Benzofuran Synthesis: Reaction with o-hydroxycarbonyl compounds can produce substituted benzofurans.[2]

Precursor to Other Functional Groups

-

α,β-Unsaturated Ketones: Elimination of HCl, often promoted by a non-nucleophilic base, can introduce a double bond, forming an α,β-unsaturated ketone.[8]

-

Epoxides (Darzens Condensation): In the presence of a base, reaction with an aldehyde or another ketone can form an α,β-epoxy ketone.[14]

-

Favorskii Rearrangement: Treatment with a strong, non-nucleophilic base can induce a rearrangement to form a carboxylic acid derivative with a rearranged carbon skeleton.[14]

Safety and Handling

While a specific safety data sheet for 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is not available, α-haloketones are generally considered to be hazardous compounds. They are often lachrymators and can be corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is a promising synthetic intermediate with a rich and versatile chemistry characteristic of α-haloketones. Although experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and application based on well-established chemical principles and data from analogous structures. As a key building block for the synthesis of complex organic molecules, including heterocycles and potential agrochemical and pharmaceutical agents, further investigation into the properties and reactivity of this compound is warranted.

References

- Erian, A. W., Sherif, S. M., & Al-Baz, H. F. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865.

-

Wikipedia contributors. (2023, November 18). α-Halo ketone. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

-

JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved January 19, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. Retrieved January 19, 2026, from [Link]

-

Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

- Naidoo, K. J. (2018).

-

LibreTexts Chemistry. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved January 19, 2026, from [Link]

-

The Organic Chemistry Tutor. (2019, January 9). mechanism of alpha-halogenation of ketones [Video]. YouTube. [Link]

-

LookChem. (n.d.). Cas 120983-72-4,Ethanone, 2-chloro-1-(1-chlorocyclopropyl). Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

- McMurry, J. (2018). Organic Chemistry (10th ed.). Cengage Learning.

-

Patsnap. (n.d.). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Retrieved January 19, 2026, from [Link]

-

The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones [Video]. YouTube. [Link]

-

PubChemLite. (n.d.). 2-chloro-1-(1-methylcyclopropyl)ethan-1-one. Retrieved January 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2-Chloro-1-(2-methylcyclopropyl)ethanone | 130158-23-5 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. 2-chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 14. α-Halo ketone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document will delve into the physicochemical properties of the molecule, predict its solubility in various organic solvents, and provide detailed protocols for empirical solubility determination.

Introduction to 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one

2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is a halogenated ketone containing a cyclopropyl moiety.[1] Its chemical structure, featuring a polar carbonyl group, a reactive alpha-chloro substituent, and a nonpolar methylcyclopropyl group, suggests a nuanced solubility profile that is critical for its application in synthesis, formulation, and biological assays. A thorough understanding of its solubility is paramount for designing reaction conditions, purification procedures, and drug delivery systems.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][3] The key physicochemical properties of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one that influence its solubility include:

-

Polarity: The presence of the carbonyl (C=O) group and the carbon-chlorine (C-Cl) bond introduces significant polarity to the molecule. The electronegative oxygen and chlorine atoms create partial negative charges, while the adjacent carbon atoms bear partial positive charges. This makes the molecule capable of dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, allowing for interactions with protic solvents (e.g., alcohols). However, the molecule lacks a hydrogen bond donor.

-

Van der Waals Forces: The nonpolar methyl and cyclopropyl groups contribute to the molecule's size and surface area, enabling London dispersion forces with nonpolar solvents.

-

Molecular Structure: The compact cyclopropyl ring can influence how the molecule packs in a crystal lattice and how it interacts with solvent molecules.

Based on these features, 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one can be classified as a moderately polar compound. Its solubility will therefore be a balance between its polar and nonpolar characteristics.

Predicted Solubility in Common Organic Solvents

Table 1: Predicted Solubility of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents have strong dipoles that can effectively interact with the polar ketone and chloro groups of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding with the carbonyl oxygen and also have dipole moments that interact with the solute. Solubility may decrease with increasing alkyl chain length of the alcohol. |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl ether | Low to Moderate | These solvents lack strong dipoles and cannot form hydrogen bonds. Solubility will be primarily driven by weaker van der Waals forces. Diethyl ether may show slightly better solubility due to its weak dipole. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The presence of chlorine atoms in both the solute and solvent leads to favorable dipole-dipole interactions. |

Experimental Determination of Solubility

Given the absence of published solubility data, empirical determination is crucial. The following protocols provide robust methods for quantifying the solubility of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one.

Visual Method for Qualitative Assessment

This method offers a rapid, preliminary assessment of solubility.

Protocol:

-

Add approximately 10 mg of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one to a small test tube.

-

Add the chosen solvent dropwise (approximately 0.1 mL per addition) while vortexing or shaking vigorously after each addition.

-

Continue adding solvent until the solid completely dissolves.

-

Record the volume of solvent required. A small volume indicates high solubility, while a large volume suggests low solubility.

Gravimetric Method for Quantitative Determination

This is a more precise method for determining solubility.

Protocol:

-

Prepare a saturated solution by adding an excess of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Weigh the container with the dried residue.

-

Calculate the solubility in g/L or mg/mL.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate method for determining solubility, especially for compounds with chromophores.

Protocol:

-

Prepare a saturated solution as described in the gravimetric method.

-

Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

-

Prepare a series of standard solutions of known concentrations of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one in the same solvent.

-

Inject the standard solutions and the filtered saturated solution into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis).

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the quantitative solubility determination methods.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for HPLC-based Solubility Determination.

Safety and Handling

While a specific safety data sheet for 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one was not found, related chlorinated ketones are often irritants and may be harmful if ingested or inhaled.[5][6][7][8] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide has provided a detailed overview of the expected solubility of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one in organic solvents, grounded in the principles of physical organic chemistry. While experimental data is currently lacking, the provided protocols offer a clear path for researchers to accurately determine its solubility. This information is critical for the effective use of this compound in research and development.

References

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]

-

PubChemLite. 2-chloro-1-(1-methylcyclopropyl)ethan-1-one. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-chloro-1-(1-methylcyclopropyl)ethan-1-one (C6H9ClO) [pubchemlite.lcsb.uni.lu]

- 2. youtube.com [youtube.com]

- 3. chem.ws [chem.ws]

- 4. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

2-Chloro-1-(1-methylcyclopropyl)ethan-1-one thermochemical stability

An In-depth Technical Guide to the Thermochemical Stability of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermochemical stability of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one, a key intermediate in pharmaceutical and agrochemical synthesis. The molecule's unique structure, combining a strained methylcyclopropyl ring with a reactive α-chloro ketone moiety, presents specific thermal hazards that necessitate a thorough stability assessment. This document outlines the theoretical underpinnings of its potential decomposition pathways, details rigorous experimental protocols for its characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and provides a framework for data interpretation and the formulation of safe handling and storage procedures. The insights and methodologies presented herein are intended to empower researchers to mitigate risks associated with the synthesis, purification, and storage of this and structurally related compounds.

Introduction: The Structural Imperative for Stability Analysis

2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is a valuable synthetic building block, prized for its distinct combination of reactive functional groups. The electrophilic carbonyl carbon, the adjacent carbon bearing a labile chlorine atom, and the highly strained three-membered ring all contribute to its synthetic utility. However, these same features are sources of inherent molecular instability. The strained cyclopropane ring imparts unique chemical properties but also a significant amount of ring-strain energy, predisposing it to ring-opening reactions.[1] Concurrently, the α-chloro ketone is a well-known reactive functional group, susceptible to nucleophilic substitution and elimination reactions.[2]

Understanding the thermochemical stability of this compound is therefore not merely an academic exercise; it is a critical prerequisite for safe process development, scale-up, and storage. Thermal decomposition can lead to the generation of corrosive and toxic gases, pressure buildup in sealed vessels, and potentially a thermal runaway event. This guide provides the scientific rationale and practical methodologies to comprehensively evaluate and manage these risks.

Theoretical Framework: Predicting Decomposition Pathways

The thermal decomposition of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is predicted to be governed by the interplay of its two primary structural motifs: the α-chloro ketone and the methylcyclopropyl group.

-

α-Chloro Ketone Moiety: This functional group is prone to dehydrochlorination, a process that eliminates hydrogen chloride (HCl). This elimination can initiate subsequent polymerization or condensation reactions. Under thermal stress, similar small chlorinated compounds are known to produce not only HCl but also highly toxic gases like phosgene (COCl₂) and carbon monoxide (CO).[3][4] The presence of water or other nucleophiles can violently accelerate this decomposition.[5]

-

Methylcyclopropyl Ketone Moiety: The cyclopropane ring possesses significant strain energy. Thermal energy can induce homolytic cleavage of the C-C bonds within the ring, leading to a diradical intermediate that can rearrange to form more stable, linear, or larger cyclic structures. Studies on the pyrolysis of other cyclic ketones, such as cyclopentenone, show complex decomposition pathways leading to a variety of smaller molecules including ethylene, acetylene, and carbon monoxide.[6][7]

Based on these principles, two primary decomposition pathways are anticipated, as illustrated in the diagram below.

Caption: Predicted thermal decomposition pathways for the title compound.

Experimental Assessment of Thermochemical Stability

A multi-technique approach is essential for a robust evaluation. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides complementary information on the energetic and mass changes associated with thermal events.

Physicochemical Properties

A summary of the key physicochemical properties for a closely related analog, 2-chloro-1-(1-chlorocyclopropyl)ethanone, is presented in Table 1. These values serve as an estimate for the title compound.

| Property | Predicted/Reported Value | Source |

| Molecular Formula | C₆H₉ClO | [1] |

| Molecular Weight | 132.59 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | ~202 °C (Predicted) | [8] |

| Density | ~1.35 g/cm³ (Predicted) | [8] |

| Water Solubility | 5.91 g/L at 20°C (for dichlorinated analog) | [8] |

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary tool for detecting thermal events (melting, crystallization, decomposition) and quantifying their associated enthalpy. A sharp, exothermic peak is a strong indicator of a decomposition reaction and its magnitude is a direct measure of the energy released, which is critical for assessing thermal runaway potential.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure stainless steel or gold-plated copper crucible. Using a hermetically sealed, high-pressure crucible is critical to contain any evolved gases and prevent evaporation, ensuring the measured heat flow corresponds to decomposition.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a sub-ambient temperature (e.g., 0°C).

-

Ramp the temperature at a constant rate, typically 5-10°C/min, to a final temperature well beyond the suspected decomposition (e.g., 350°C).

-

Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere and prevent oxidative decomposition.

-

-

Data Analysis: Analyze the resulting thermogram to identify the onset temperature (T_onset) of any exothermic event and integrate the peak area to calculate the enthalpy of decomposition (ΔH_d).

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It is run concurrently with DSC to differentiate between mass loss due to simple volatilization versus mass loss from decomposition. If a thermal event in the DSC is accompanied by a significant mass loss in the TGA, it confirms a decomposition process.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an open ceramic or aluminum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate the furnace at ambient temperature (e.g., 25°C).

-

Ramp the temperature at the same rate as the DSC experiment (e.g., 10°C/min) to a similar final temperature.

-

Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

-

-

Data Analysis: Examine the TGA curve for any mass loss steps. Determine the onset temperature of mass loss and the percentage of mass lost at each step.

Data Interpretation and Safety Implications

The combined analysis of DSC and TGA data allows for a comprehensive risk assessment.

Caption: Workflow for thermochemical stability assessment.

Interpreting the Results

A hypothetical data summary is presented in Table 2.

| Parameter | Symbol | Hypothetical Value | Interpretation & Significance |

| Onset of Decomposition | T_onset | 145°C | The temperature at which decomposition begins. Operations should be kept well below this temperature. |

| Enthalpy of Decomposition | ΔH_d | -250 J/g | The energy released. A high value indicates a significant potential for thermal runaway if decomposition is initiated. |

| Peak Decomposition Temp | T_peak | 165°C | The temperature at which the decomposition rate is maximal. |

| Mass Loss at T_peak | ~65% | Confirms that the exothermic event is a decomposition reaction and not a phase change. |

Analysis: An onset temperature of 145°C indicates that the compound is reasonably stable at ambient temperatures but poses a significant risk at elevated temperatures, such as those used in distillation.[1] A decomposition energy of -250 J/g is substantial and warrants strict temperature controls during handling and processing to prevent initiating a self-accelerating reaction.

Safety, Handling, and Storage Recommendations

Based on the thermochemical profile, the following precautions are essential:

-

Temperature Control: All processes involving this compound, including reactions, distillations, and drying, should be conducted at temperatures significantly below the measured T_onset. A safety margin of at least 50°C is recommended.

-

Material Incompatibility: Avoid contact with water, alcohols, strong bases, and amines.[3][5] These substances can catalyze decomposition, even at low temperatures. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: The compound should be stored in a cool, dry, well-ventilated area, away from heat sources and incompatible materials.[8] Storage under an inert atmosphere is recommended for long-term stability.

-

Scale-up Considerations: The risk of a thermal runaway increases with scale due to the decrease in the surface-area-to-volume ratio, which reduces the rate of heat dissipation. A thorough process hazard analysis (PHA) is mandatory before any scale-up operations.

Conclusion

2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is a molecule with significant synthetic potential, but its thermochemical stability must be thoroughly understood and respected. The combination of a strained cyclopropyl ring and a reactive α-chloro ketone creates pathways for energetic decomposition at elevated temperatures. By employing a systematic approach using DSC and TGA, researchers can quantify the thermal hazards, determine safe operating limits, and implement appropriate engineering and administrative controls. This diligence is fundamental to ensuring the safe and successful application of this versatile chemical intermediate in research and development.

References

-

Stroeve, M. L., et al. (2021). Thermal Decomposition of 2-Cyclopentenone. National Institutes of Health (NIH). [Link]

-

International Chemical Safety Cards (ICSC). (2018). ICSC 0210 - ACETYL CHLORIDE. Inchem.org. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. [Link]

-

New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

-

Stroeve, M. L., et al. (2021). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]

-

PubChem. (n.d.). 2-Chloro-1-cyclopropylethan-1-one. [Link]

-

Sadowski, M., et al. (2021). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]

-

Scott, R. W., et al. (2004). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. PubMed. [Link]

-

van der Ham, A., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. [Link]

-

Jing, Y., et al. (2014). Direct conversion of alcohols to α-chloro aldehydes and α-chloro ketones. PubMed. [Link]

Sources

- 1. Buy 2-Chloro-1-(2-methylcyclopropyl)ethanone | 130158-23-5 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]